molecular formula C10H8F3NO B8433327 3-ethoxy-4-(trifluoromethyl)benzonitrile

3-ethoxy-4-(trifluoromethyl)benzonitrile

Cat. No.: B8433327
M. Wt: 215.17 g/mol
InChI Key: PMUCYIJJRDLMTC-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile derivative characterized by an ethoxy group (-OCH₂CH₃) at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. The ethoxy group contributes electron-donating properties, while the trifluoromethyl and nitrile groups enhance stability and reactivity, making it a candidate for intermediate synthesis in crop protection agents or bioactive molecules .

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

3-ethoxy-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H8F3NO/c1-2-15-9-5-7(6-14)3-4-8(9)10(11,12)13/h3-5H,2H2,1H3

InChI Key

PMUCYIJJRDLMTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of ortho-fluoro benzotrifluoride to produce 3-trifluoromethyl-4-fluoroaniline. This intermediate undergoes bromination followed by a diazotization amine-removing reaction to yield 3-fluoro-4-trifluoromethyl bromobenzene. Finally, a substitution reaction with a cyano group replaces the bromine to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of phase transfer catalysts and recycling of solvents and catalysts can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The ethoxy and trifluoromethyl groups can be substituted under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles under conditions such as elevated temperatures and the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-ethoxy-4-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The ethoxy and trifluoromethyl groups influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired effects in biological systems .

Comparison with Similar Compounds

The following analysis compares 3-ethoxy-4-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Analysis

Table 1: Structural Comparison of Benzonitrile Derivatives
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications Reference
This compound 3-ethoxy, 4-CF₃ C₁₀H₈F₃NO ~215.2 Agrochemical intermediate (inferred)
4-Fluoro-3-(trifluoromethyl)benzonitrile 4-F, 3-CF₃ C₈H₃F₄N 189.11 Pharmaceutical intermediate
3-Chloro-4-(trifluoromethyl)benzonitrile 3-Cl, 4-CF₃ C₈H₃ClF₃N 205.57 Crop protection agents
3-Fluoro-4-methoxybenzonitrile 3-F, 4-OCH₃ C₈H₅FNO 151.13 Synthetic precursor

Key Observations :

  • Chloro and fluoro substituents (e.g., in 3-chloro-4-CF₃ and 4-fluoro-3-CF₃ analogs) introduce stronger electron-withdrawing effects, favoring electrophilic substitution reactions . Trifluoromethyl groups universally improve thermal and metabolic stability across all analogs, a critical feature in pesticide design .

Physicochemical Properties and Reactivity

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Solubility Reactivity Notes
This compound Not reported Not reported Moderate in organic solvents Ethoxy reduces electrophilicity, slowing hydrolysis
4-Fluoro-3-(trifluoromethyl)benzonitrile Not reported Not reported Low polarity High stability due to F and CF₃ synergy
3-Chloro-4-(trifluoromethyl)benzonitrile 52–54 Not reported Insoluble in water Chloro enhances reactivity in nucleophilic substitutions
3-Fluoro-4-methoxybenzonitrile 125–126 Not reported Low aqueous solubility Methoxy improves solubility in polar aprotic solvents

Key Observations :

  • Melting Points : Chloro-substituted analogs (e.g., 3-Cl-4-CF₃) exhibit lower melting points (~52–54°C) compared to methoxy/nitro derivatives (e.g., 3-methoxy-4-nitrobenzonitrile at 125–126°C), reflecting differences in crystal packing due to substituent size and polarity .
  • Solubility: Ethoxy and methoxy groups improve solubility in organic solvents, whereas halogenated analogs are more lipophilic, favoring non-polar environments .

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